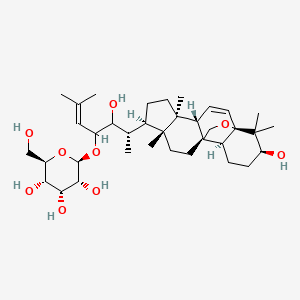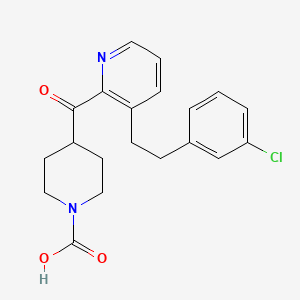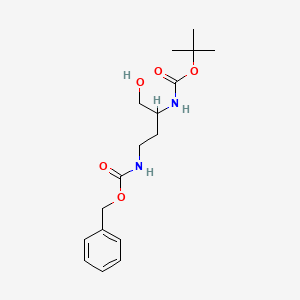![molecular formula C11H14F2O B13402742 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride CAS No. 96962-78-6](/img/structure/B13402742.png)
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorotricyclo[3311~3,7~]decane-1-carbonyl fluoride is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride typically involves multiple steps, starting from simpler precursors. One common method involves the fluorination of tricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine gas . The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tricyclic compounds.
Aplicaciones Científicas De Investigación
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various substrates, influencing the reactivity and stability of the compound. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride: Similar structure but lacks the fluorine atom.
1-Fluorotricyclo[3.3.1.1~3,7~]decane: Similar structure but without the carbonyl fluoride group.
Uniqueness
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride is unique due to the presence of both the fluorine atom and the carbonyl fluoride group, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
96962-78-6 |
|---|---|
Fórmula molecular |
C11H14F2O |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
3-fluoroadamantane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H14F2O/c12-9(14)10-2-7-1-8(3-10)5-11(13,4-7)6-10/h7-8H,1-6H2 |
Clave InChI |
XMILERYZFDVABZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)F)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


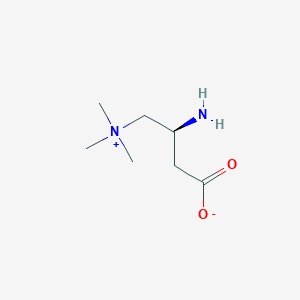
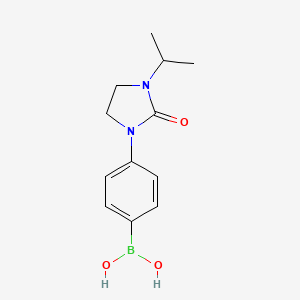
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
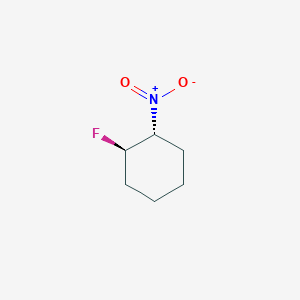
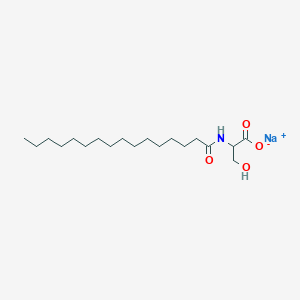
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
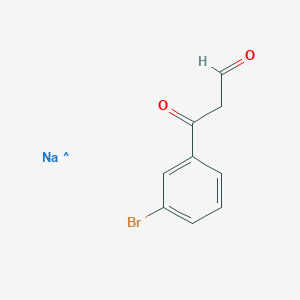
![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
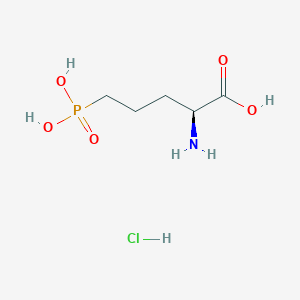
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
